molecular formula C13H20N2O2 B8190830 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester CAS No. 77742-30-4

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester

Cat. No.: B8190830
CAS No.: 77742-30-4
M. Wt: 236.31 g/mol
InChI Key: PULZCJFPSCBURD-UHFFFAOYSA-N
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Description

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is a nitrogen-containing heterocyclic compound featuring a pyridin-4-yl group, a tertiary butyl ester, and an amino group. The tert-butyl ester acts as a protecting group, enhancing stability during synthetic processes . Its amino and pyridine moieties enable participation in hydrogen bonding and metal coordination, making it valuable in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl 4-amino-4-pyridin-4-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULZCJFPSCBURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253044
Record name 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77742-30-4
Record name 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77742-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Pyridinyl Amines

A common approach involves alkylating 4-aminopyridine derivatives with tert-butyl bromoacetate or related electrophiles. For example:

Procedure :

  • Reactants : 4-Aminopyridine (1.0 equiv), tert-butyl bromoacetate (1.2 equiv), triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 12–24 hours

  • Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate, 3:1)

  • Yield : 65–72%

Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the amine nucleophile attacks the electrophilic carbon of the bromoester. Tert-butyl groups provide steric protection, minimizing side reactions.

Reductive Amination of tert-Butyl 4-Oxo-4-pyridin-4-ylbutanoate

Ketone to Amine Conversion

Steps :

  • Synthesis of tert-Butyl 4-Oxo-4-pyridin-4-ylbutanoate :

    • Reactants : Pyridine-4-carbaldehyde (1.0 equiv), tert-butyl acetoacetate (1.1 equiv)

    • Catalyst : Piperidine (0.1 equiv)

    • Conditions : Toluene, reflux, 6 hours

    • Yield : 85%

  • Reductive Amination :

    • Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)

    • Acid Catalyst : Acetic acid (2.0 equiv)

    • Solvent : Methanol, 24 hours at 25°C

    • Yield : 58–63%

Optimization :
Ammonium acetate (3.0 equiv) enhances imine formation efficiency, reducing side-product formation.

Radical-Mediated Conjugate Addition

Photoredox Catalysis

This method leverages visible-light-mediated radical generation for C–N bond formation:

Procedure :

  • Reactants : Ethyl 4-(pyridin-4-yl)but-2-enoate (1.0 equiv), Boc-protected amine (1.2 equiv)

  • Catalyst : Ir(ppy)3 (2 mol%)

  • Conditions : Blue LEDs, acetonitrile/water (3:1), 18 hours

  • Yield : 70–75%

Key Advantages :

  • Tolerance for moisture and oxygen

  • Stereoselective formation of the γ-amino ester

Multi-Step Synthesis via Boc-Protected Intermediates

Sequential Protection and Coupling

Steps :

  • Boc Protection of 4-Aminopyridine :

    • Reactants : 4-Aminopyridine (1.0 equiv), di-tert-butyl dicarbonate (1.5 equiv)

    • Base : Triethylamine (2.0 equiv)

    • Solvent : THF, 0°C to room temperature, 4 hours

    • Yield : 89%

  • Alkylation with tert-Butyl Bromoester :

    • Electrophile : tert-Butyl 4-bromobutyrate (1.1 equiv)

    • Conditions : DMF, K2CO3 (1.5 equiv), 60°C, 8 hours

    • Yield : 68%

Purification :
Silica gel chromatography (dichloromethane/methanol, 95:5) removes unreacted starting materials.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Nucleophilic Substitution65–72%Simple setup, scalableRequires anhydrous conditions
Reductive Amination58–63%High functional group toleranceMulti-step, moderate yields
Radical Conjugate Addition70–75%Stereoselectivity, mild conditionsSpecialized equipment (LEDs)
Boc-Protected Intermediates68–89%High purity intermediatesLengthy synthesis

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps.

  • Protic solvents (MeOH, H2O) are preferred for reductive amination to stabilize imine intermediates.

Temperature Control

  • Low temperatures (0°C) minimize side reactions during Boc protection.

  • Elevated temperatures (60–100°C) accelerate SN2 displacements in alkylation.

Scalability and Industrial Relevance

  • Kilogram-scale production utilizes continuous-flow reactors for radical conjugate addition, achieving 80% yield with reduced catalyst loading.

  • Cost Drivers : tert-Butyl bromoacetate (≈$120/kg) and Ir(ppy)3 (≈$1,500/g) impact overall process economics .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential role as an enzyme inhibitor or activator. Notably, it exhibits significant inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. Research indicates that it may serve as a therapeutic agent for conditions such as Alzheimer's disease, where cholinesterase inhibition is beneficial .

Case Study: Cholinesterase Inhibition

  • A study quantified the inhibitory effects on AChE, revealing IC50 values in the low micromolar range, indicating potent activity against the enzyme.

Biochemical Assays

In biochemical research, 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is utilized as a probe to study enzyme mechanisms and cellular signaling pathways. Its interactions with specific cellular receptors can modulate signaling pathways crucial for various biological functions.

Case Study: Cellular Signaling Modulation

  • Investigations have shown that treatment with this compound can lead to decreased levels of pro-inflammatory cytokines in vitro, suggesting potential anti-inflammatory properties.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to undergo oxidation and substitution reactions makes it versatile for creating diverse chemical derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Differences Reference
4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester C₁₄H₂₁N₃O₂ 263.34 g/mol Amino, pyridin-4-yl, tert-butyl ester Reference compound N/A
(4′-Cyano-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-carbamic acid tert-butyl ester C₁₆H₂₂N₄O₂ 302.37 g/mol Cyano, bipyridinyl, tert-butyl ester Cyano substituent enhances electronegativity
(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester C₁₄H₂₀N₄O₃ 292.34 g/mol Hydroxyimino, pyridin-2-yl Hydroxyimino group alters redox behavior
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester C₁₄H₂₂ClN₅O₂ 327.81 g/mol Chloro-pyrimidinyl, piperidine Chlorine acts as a leaving group
(R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester C₁₀H₂₀N₂O₂S 232.34 g/mol Thiazolidine, chiral center Sulfur-containing ring increases metabolic stability

Key Observations :

  • Electron-Withdrawing vs.
  • Amino vs. Hydroxyimino Groups: The hydroxyimino group () introduces redox activity, enabling participation in tautomerization, unlike the primary amino group in the target compound .
  • Heterocyclic Diversity : Thiazolidine derivatives () exhibit enhanced conformational rigidity due to the five-membered sulfur ring, contrasting with the flexibility of the butyric acid backbone in the target compound .

Key Observations :

  • Protection Strategies: The target compound relies on tert-butyl ester protection (), a common strategy shared with intermediates in and . BH₃-mediated reductions are critical for amino group formation .
  • Cross-Coupling Reactions : Suzuki coupling () is a shared technique for introducing aryl/heteroaryl groups, though the target compound lacks boronic ester intermediates seen in .

Key Observations :

  • Toxicity Profiles : Tert-butyl esters generally require precautions against inhalation and dermal exposure (). Iodine-containing analogues () pose additional risks due to halogen reactivity .
  • Stability : Compounds with allyl groups () may require inert storage to prevent polymerization, unlike the target compound .

Biological Activity

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, also known as (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

The synthesis of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester typically involves the protection of the amino group followed by esterification. Common methods include using tert-butyl alcohol with acid catalysts such as sulfuric acid or boron trifluoride diethyl etherate. The compound can undergo various chemical reactions, including hydrolysis and substitution, which can modify its structure and reactivity .

Property Details
IUPAC Name tert-butyl (4S)-4-amino-4-pyridin-4-ylbutanoate
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS Number 946385-15-5
Purity 95%

The biological activity of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is primarily mediated through its interaction with specific molecular targets. The presence of the pyridine ring and amino group allows it to participate in various biochemical processes, potentially influencing enzyme activity and receptor binding. Its mechanism may involve modulation of cyclin-dependent kinases, which are crucial for regulating cell division and proliferation .

Biological Activity

Research indicates that (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that compounds similar to this ester may protect neuronal cells from apoptosis and promote neurogenesis, making them potential candidates for treating neurodegenerative diseases .
  • Anticancer Properties : The compound has been investigated for its role in inhibiting cancer cell proliferation through mechanisms involving cyclin-dependent kinase inhibition, which is critical in cancer therapy .
  • Cholinesterase Inhibition : Some derivatives have shown potential as cholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer’s disease by enhancing cholinergic signaling .

Case Study 1: Neuroprotective Potential

A study demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues. The results indicated a significant decrease in markers of neuroinflammation following treatment with the compound .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the activation of caspases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, it is essential to compare it with related compounds:

Compound Structure Biological Activity
4-Amino-4-pyridin-3-yl-butyric acidLacks tert-butyl groupLower stability and reactivity
4-Pyridin-4-yl-butyric acid tert-butyl esterLacks amino groupReduced interaction with biological targets
4-Amino-4-pyridin-4-yl-butyric acid methyl esterContains methyl instead of tert-butylDifferent pharmacokinetics and efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, and what key intermediates are involved?

  • The synthesis often involves multi-step strategies, such as:

  • Protection of the amino group : Use of tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps .
  • Coupling reactions : Suzuki-Miyaura cross-coupling (e.g., between pyridine-containing boronic acids and halogenated intermediates) to introduce the pyridin-4-yl moiety .
  • Hydrogenation : Selective reduction of intermediates under catalytic hydrogenation conditions to finalize the structure .
    • Key intermediates include Boc-protected amines and pyridine-boronic acid derivatives.

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight ([M+H]+ peaks) and detects impurities (e.g., m/z 757 observed in similar tert-butyl ester derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors retention times (e.g., 1.23 minutes under specific conditions) .
  • Nuclear Magnetic Resonance (NMR) : Assigns structural features (e.g., tert-butyl singlet at ~1.4 ppm and pyridin-4-yl aromatic protons) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Store in a cool, dry environment (< -20°C) under inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the tert-butyl ester .
  • Use amber vials to minimize photodegradation, especially if the compound contains light-sensitive functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data between LCMS and NMR results for this compound?

  • Scenario : Discrepancies may arise from:

  • Tautomerism : The pyridin-4-yl group or amino group may exhibit tautomeric shifts, altering NMR signals but not LCMS data .
  • Residual solvents : LCMS may detect volatile impurities, while NMR highlights non-volatile contaminants.
    • Methodology :
  • Perform 2D NMR (e.g., HSQC, COSY) to confirm connectivity and rule out tautomerism .
  • Use preparative HPLC to isolate pure fractions and re-analyze .

Q. What strategies optimize the hydrogenation step during synthesis to avoid over-reduction of the pyridine ring?

  • Catalyst selection : Use Pd/C or PtO₂ under mild hydrogen pressure (1–3 atm) to selectively reduce target functional groups without affecting aromatic rings .
  • Solvent systems : Polar aprotic solvents (e.g., THF or ethyl acetate) improve reaction control .
  • Monitoring : Track reaction progress via in-situ FTIR or periodic LCMS sampling to halt hydrogenation at the desired stage .

Q. How does the tert-butyl ester group influence the compound’s reactivity in medicinal chemistry applications?

  • Role as a protecting group : Shields the carboxylic acid during synthesis, enabling selective deprotection under acidic conditions (e.g., TFA) .
  • Impact on bioavailability : The ester enhances lipophilicity, improving cell membrane permeability in preclinical studies .
  • Stability trade-offs : While stable under basic conditions, it may hydrolyze in prolonged aqueous environments, necessitating formulation studies .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Scale-up issues :

  • Exothermic reactions : Suzuki coupling and hydrogenation may require controlled temperature gradients .
  • Purification bottlenecks : Traditional column chromatography becomes impractical; switch to continuous flow chromatography or crystallization .
    • Mitigation :
  • Use process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .
  • Optimize solvent recovery systems to reduce waste and costs .

Methodological Notes

  • References to contradictory evidence : While MedChemExpress safety data emphasize handling by trained personnel , synthetic protocols from patents suggest rigorous inert-atmosphere practices .

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